1-(1-Cyclohexyl-4-phenylbutyl)piperidine
Description
1-(1-Cyclohexyl-4-phenylbutyl)piperidine is a piperidine derivative featuring a cyclohexyl group and a 4-phenylbutyl substituent. Piperidine, a six-membered heterocyclic amine, is a ubiquitous scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets .
Properties
Molecular Formula |
C21H33N |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
1-(1-cyclohexyl-4-phenylbutyl)piperidine |
InChI |
InChI=1S/C21H33N/c1-4-11-19(12-5-1)13-10-16-21(20-14-6-2-7-15-20)22-17-8-3-9-18-22/h1,4-5,11-12,20-21H,2-3,6-10,13-18H2 |
InChI Key |
ZBVFVIKOIYRFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CCCC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Cyclohexyl-4-phenylbutyl)piperidine typically involves the reaction of piperidine with a suitable cyclohexyl-phenylbutyl precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-Cyclohexyl-4-phenylbutyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds structurally similar to 1-(1-Cyclohexyl-4-phenylbutyl)piperidine may exhibit neuroprotective properties, particularly in the context of ischemic brain injury. For instance, studies involving the sigma-receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) have demonstrated its effectiveness in reducing postischemic brain injury in animal models. In these studies, administration of PPBP during transient focal ischemia resulted in significantly reduced infarction volumes compared to control groups, suggesting that sigma-receptors may play a crucial role in mitigating acute brain injuries .
Binding Affinity Studies
Interaction studies are vital for understanding how 1-(1-Cyclohexyl-4-phenylbutyl)piperidine interacts with neurotransmitter receptors. Such investigations can elucidate the compound's pharmacological profile, which may include effects on mood regulation, pain perception, or cognitive function. The binding affinity to specific receptors is essential for determining therapeutic applications in treating neurological disorders.
Broader Implications in Research
The exploration of piperidine derivatives, including 1-(1-Cyclohexyl-4-phenylbutyl)piperidine, extends beyond neuroprotection. Piperidine derivatives are noted for their diverse pharmacological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and analgesic effects. These applications underscore the importance of piperidine as a versatile scaffold in drug development .
Case Studies
Several case studies have highlighted the effectiveness of piperidine derivatives in clinical settings:
- Neuroprotection in Ischemia : Studies on PPBP demonstrated that treatment during ischemic events significantly reduced brain injury volumes in animal models .
- Anticancer Activity : Research has shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyl-4-phenylbutyl)piperidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may bind to receptors like the N-methyl-D-aspartate (NMDA) receptor, leading to the modulation of neurotransmitter release and neuronal activity. This interaction can result in various pharmacological effects, including analgesia and anesthesia .
Comparison with Similar Compounds
Sigma-1 Receptor (S1R) Ligands
Structural and Binding Insights :
highlights piperidine-based S1R ligands with varying substituents. For example, RC-33 (a reference compound) has a 1-(3-phenylbutyl)piperidine group that forms a salt bridge with Glu172 in the S1R binding pocket. Compounds with larger hydrophobic groups at position 4 of the piperidine (e.g., compounds 37, 62(S), 66(S)) exhibit RMSD values >4 Å, indicating altered orientations but maintained interactions with Glu172 .
| Compound | Key Substituents | RMSD (Å) | Binding Interaction |
|---|---|---|---|
| RC-33 | 3-phenylbutyl | <2.5 | Optimal orientation, salt bridge |
| Compound 37 | Larger hydrophobic group at C4 | >4 | Fits hydrophobic cavity near α4/α5 helices |
| Target Compound | Cyclohexyl, 4-phenylbutyl | N/A | Likely similar hydrophobic adaptation |
NMDA Receptor Antagonists
These compounds disrupt dopamine (DA) signaling in the nucleus accumbens (NAc), enhancing locomotor activity and self-administration in rodents .
| Compound | Substituent | NMDA IC50 (µM) | Key Behavioral Effects |
|---|---|---|---|
| PCP | Phenyl | 0.01–0.1* | Dissociative, psychomotor effects |
| 4′-F-PCP | 4-Fluorophenyl | N/A | Increased DA transporter expression |
| TCP | 2-Thienyl | 0.001–0.01* | More potent than PCP |
| Target Compound | Cyclohexyl, 4-phenylbutyl | N/A | Potential NMDA modulation (untested) |
Note: IC50 values for PCP and TCP are extrapolated from receptor-binding studies .
The target compound’s cyclohexyl group may reduce NMDA affinity compared to aryl-substituted analogs like PCP or TCP, but its phenylbutyl chain could introduce novel interactions with receptor subpockets.
Piperidine-Based Therapeutics with Diverse Targets
Local Anesthetics and Antimicrobials :
- Hexylcaine Hydrochloride: A piperidine derivative with a cyclohexylamino group used as a local anesthetic. Its potency and duration resemble lidocaine, emphasizing the role of hydrophobic groups in tissue penetration .
- 1-(4-Chlorophenyl)piperidine-2,6-diones : Antimicrobial piperidine derivatives with symmetrical substituents, demonstrating the scaffold’s versatility .
| Compound | Substituents | Therapeutic Use | Key Property |
|---|---|---|---|
| Hexylcaine | Cyclohexylamino | Local anesthesia | Lipophilicity enhances duration |
| 1-(4-Cl-Ph)piperidine-2,6-dione | 4-Chlorophenyl | Antimicrobial | Symmetrical structure, high yield |
| Target Compound | Cyclohexyl, 4-phenylbutyl | Undetermined | Likely CNS-focused activity |
Structural and Functional Implications
- Substituent Orientation : suggests that substituent size and orientation critically influence S1R binding. The target compound’s bulky cyclohexyl and phenylbutyl groups may stabilize interactions in hydrophobic pockets, similar to high-RMSD compounds in Table 2 .
- Abuse Potential: Unlike 4′-F-PCP, which increases DAergic signaling in the NAc , the target compound’s lack of an aryl group directly attached to the cyclohexane may reduce NMDA affinity and associated psychostimulant effects.
- Synthetic Accessibility : Piperidine derivatives with complex substituents (e.g., 1-(1-(phenylethynyl)cyclohexyl)piperidine in ) are synthesized via multicomponent coupling, suggesting feasible routes for the target compound’s production .
Biological Activity
Structural Overview
The compound features a piperidine core substituted with a cyclohexyl group and a phenylbutyl moiety. This structure is significant as it may influence the compound's affinity for various biological targets, including sigma receptors.
Sigma Receptor Interaction
Research indicates that compounds with similar structures often interact with sigma receptors, which are implicated in various neurological and psychiatric disorders. The sigma-1 receptor, in particular, has been highlighted for its role in modulating neurotransmitter release and neuroprotection. Studies have shown that sigma-1 receptor ligands can influence conditions such as depression, schizophrenia, and neurodegenerative diseases .
Table 1: Sigma Receptor Ligands and Their Effects
| Compound | Sigma Receptor Affinity | Biological Effects |
|---|---|---|
| 1-(1-Cyclohexyl-4-phenylbutyl)piperidine | TBD | Potential neuroprotective effects |
| Sertraline | High | Inhibits NGF-induced neurite outgrowth |
| Fluvoxamine | Moderate | Enhances NGF-induced neurite outgrowth |
Note: TBD = To Be Determined; effects based on related compounds.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of similar compounds suggest that modifications to the piperidine or cyclohexyl rings can significantly alter binding affinity to dopamine transporters. For instance, variations in N-substituents have been shown to enhance binding affinity while influencing dopamine uptake inhibition . This information is critical for understanding how 1-(1-Cyclohexyl-4-phenylbutyl)piperidine might behave pharmacologically.
Case Studies and Research Findings
While direct studies on 1-(1-Cyclohexyl-4-phenylbutyl)piperidine are scarce, the following findings from related compounds provide context:
- Neurite Outgrowth Studies : Research indicates that sigma-1 receptor agonists can promote neurite outgrowth in neuronal cell lines. For example, sertraline's action as an inverse agonist at the sigma-1 receptor was shown to inhibit this process, suggesting that similar compounds may also exhibit neuroregenerative properties .
- Dopamine Transporter Binding : A study on N,N-disubstituted derivatives of piperidine highlighted how structural variations impacted binding affinities at dopamine transporters. Compounds exhibiting high affinity were also correlated with significant inhibition of dopamine uptake, suggesting a potential therapeutic application in addiction or mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
